molecular formula C14H16N2 B11828466 (3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

Cat. No.: B11828466
M. Wt: 212.29 g/mol
InChI Key: ZTIMFEKJFZLPOC-JLCDXLGXSA-N
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Description

(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is a complex organic compound characterized by its unique aziridine and pyrrolo-pyridine fused ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. The starting materials often include substituted pyridines and aziridines, which undergo cyclization and functional group transformations under controlled conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

(1S,4S,7R)-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene

InChI

InChI=1S/C14H16N2/c1-2-4-11(5-3-1)13-7-6-12-8-15-9-14(12)10-16(13)14/h1-7,12-13,15H,8-10H2/t12-,13+,14+,16?/m1/s1

InChI Key

ZTIMFEKJFZLPOC-JLCDXLGXSA-N

Isomeric SMILES

C1[C@H]2C=C[C@H](N3[C@]2(C3)CN1)C4=CC=CC=C4

Canonical SMILES

C1C2C=CC(N3C2(C3)CN1)C4=CC=CC=C4

Origin of Product

United States

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